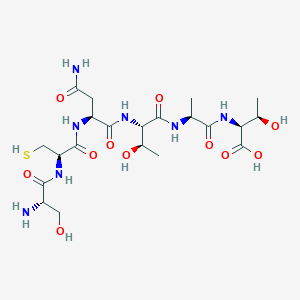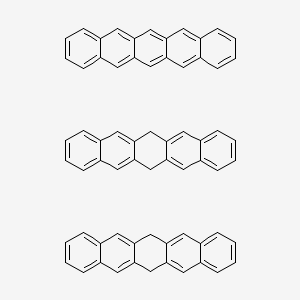![molecular formula C47H48O6 B14250304 4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) CAS No. 231280-30-1](/img/structure/B14250304.png)
4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple phenolic groups, which contribute to its reactivity and functionality in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) typically involves the condensation of 2,5-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of methylene bridges between the phenolic units, resulting in the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity
作用机制
The mechanism of action of 4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in preventing cellular damage and inflammation. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(2,6-diethylaniline): Known for its use in the production of polyurethanes and epoxy resins.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Utilized as a curing agent for epoxies and a precursor for polyamides.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Commonly used as an antioxidant in rubber and plastic industries.
Uniqueness
Its unique structure allows for diverse chemical modifications and functionalizations, making it a versatile compound in various scientific and industrial fields .
属性
CAS 编号 |
231280-30-1 |
|---|---|
分子式 |
C47H48O6 |
分子量 |
708.9 g/mol |
IUPAC 名称 |
4-[[5-[[3-[bis(4-hydroxy-2,5-dimethylphenyl)methyl]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]-(4-hydroxy-2,5-dimethylphenyl)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C47H48O6/c1-24-17-42(50)28(5)13-34(24)46(35-14-29(6)43(51)18-25(35)2)38-22-32(9-11-40(38)48)21-33-10-12-41(49)39(23-33)47(36-15-30(7)44(52)19-26(36)3)37-16-31(8)45(53)20-27(37)4/h9-20,22-23,46-53H,21H2,1-8H3 |
InChI 键 |
KYUYNUHTQHRYGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)C)C(C2=C(C=C(C(=C2)C)O)C)C3=C(C=CC(=C3)CC4=CC(=C(C=C4)O)C(C5=C(C=C(C(=C5)C)O)C)C6=C(C=C(C(=C6)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


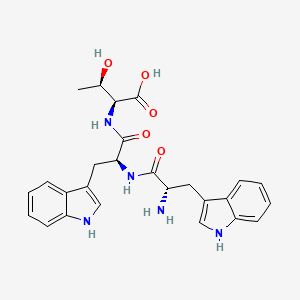
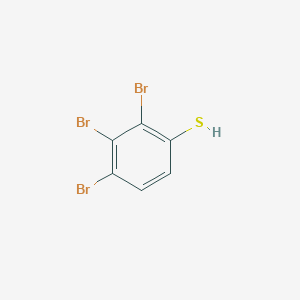
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

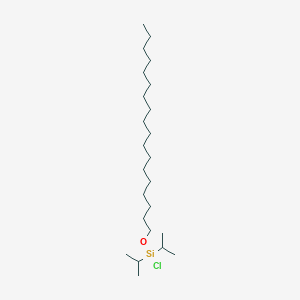
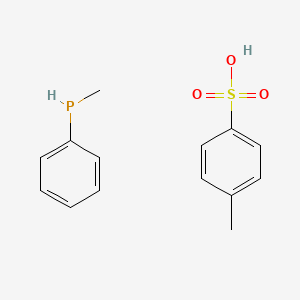
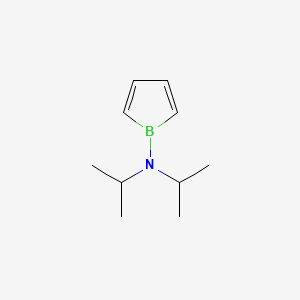
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
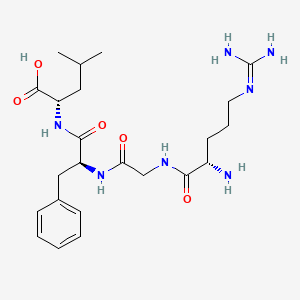
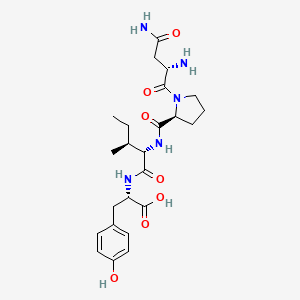

![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
